

Aquateric® Polymer: A Technical Guide to its Mechanism of Action in Enteric Coating

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Compound of Interest

Compound Name: Aquateric

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of **Aquateric®**, an aqueous enteric coating system based on Cellulose Acetate Phthalate (CAP). It provides a detailed understanding of its physicochemical properties, performance characteristics, and the experimental methodologies used for its evaluation.

Core Mechanism of Action: pH-Dependent Solubility

Aquateric®'s enteric functionality is derived from its primary polymeric component, Cellulose Acetate Phthalate (CAP). CAP is a cellulose derivative where some of the hydroxyl groups are acetylated, and others are esterified with phthalic acid.^[1] The key to its enteric behavior lies in the presence of free carboxylic acid groups on the phthalate moiety.^[1]

In the highly acidic environment of the stomach (pH 1-3), these carboxylic acid groups remain largely unionized.^{[2][3]} This renders the CAP polymer insoluble, forming a protective film that prevents the premature release of the active pharmaceutical ingredient (API). This insolubility protects acid-labile drugs from degradation and prevents gastric irritation from certain APIs.^{[4][5]}

As the coated dosage form transitions from the stomach to the small intestine, the pH gradually increases. In the mildly acidic to neutral environment of the intestine (pH > 5.5-6.0), the free carboxylic acid groups on the CAP polymer ionize, forming carboxylate salts.^{[6][7]} This ionization process dramatically increases the polymer's hydrophilicity and allows it to dissolve,

leading to the disintegration of the enteric coating and the targeted release of the API in the intestine for absorption.[\[2\]](#)[\[7\]](#)

The precise pH at which **Aquateric®** dissolves is a critical parameter for ensuring effective drug delivery. This is influenced by the degree of phthalyl and acetyl substitution in the CAP polymer.[\[8\]](#)

Quantitative Data on Physicochemical Properties

The performance of an **Aquateric®** enteric coating is dictated by the physicochemical properties of Cellulose Acetate Phthalate. The following tables summarize key quantitative data for CAP.

Property	Value	Reference
pKa	~4.5 - 5.6	[6] [9] [10]
Dissolution pH	> 6.0	[1] [7]
Acetyl Content	21.5 - 26.0%	[1]
Phthalyl Content	30.0 - 36.0%	[1] [9]
Glass Transition Temp. (Tg)	160 - 170 °C	[1]
Typical Coating Concentration	0.5 - 9.0% of core weight	[]

Note: The exact properties can vary depending on the specific grade of CAP used.

The mechanical properties of the **Aquateric®** film are crucial for maintaining its integrity during manufacturing, packaging, and transit. These properties can be modified by the addition of plasticizers.

Plasticizer	Effect on Mechanical Properties	Reference
Triethyl Citrate (TEC)	Yields softer films with lower tensile strength and elastic modulus.	[11]
Diethyl Phthalate (DEP)	Commonly used plasticizer.	[12]
Triacetin	Results in more brittle films compared to TEC.	[11]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and evaluate **Aquateric®** enteric coatings.

Preparation of Enteric-Coated Tablets

Objective: To apply a uniform and effective enteric coat of **Aquateric®** onto tablet cores.

Apparatus and Materials:

- Tablet cores
- **Aquateric®** aqueous dispersion
- Plasticizer (e.g., Triethyl Citrate)
- Purified water
- Pan coater or Fluidized bed coater
- Peristaltic pump
- Spray gun
- Hot air blower

Protocol:

- Dispersion Preparation:

1. In a suitable container, weigh the required amount of **Aquateric®** dispersion.
2. Separately, weigh the desired plasticizer (typically 20-30% w/w of the polymer).
3. Slowly add the plasticizer to the **Aquateric®** dispersion while gently stirring.
4. Continue stirring for at least 30 minutes to ensure a homogenous mixture.

- Coating Process (Pan Coater):

1. Pre-heat the tablet bed in the coating pan to the target temperature (typically 40-50°C).
2. Start the pan rotation at a set speed (e.g., 10-15 rpm).
3. Begin spraying the **Aquateric®** dispersion onto the tumbling tablet bed at a controlled rate using the peristaltic pump and spray gun.
4. Simultaneously, supply hot air to facilitate solvent evaporation and film formation.
5. Continue the spraying process until the desired weight gain (typically 5-10%) is achieved.
6. Once spraying is complete, continue to tumble the tablets in the presence of hot air for a designated drying period (e.g., 15-30 minutes).

- Curing:

1. Transfer the coated tablets to a curing oven.
2. Cure the tablets at a specific temperature and humidity (e.g., 40°C / 75% RH) for a defined period (e.g., 24-48 hours) to ensure proper film coalescence.[\[11\]](#)

In-Vitro Dissolution Testing

Objective: To evaluate the gastro-resistance and subsequent drug release from **Aquateric®**-coated dosage forms.

Apparatus and Materials:

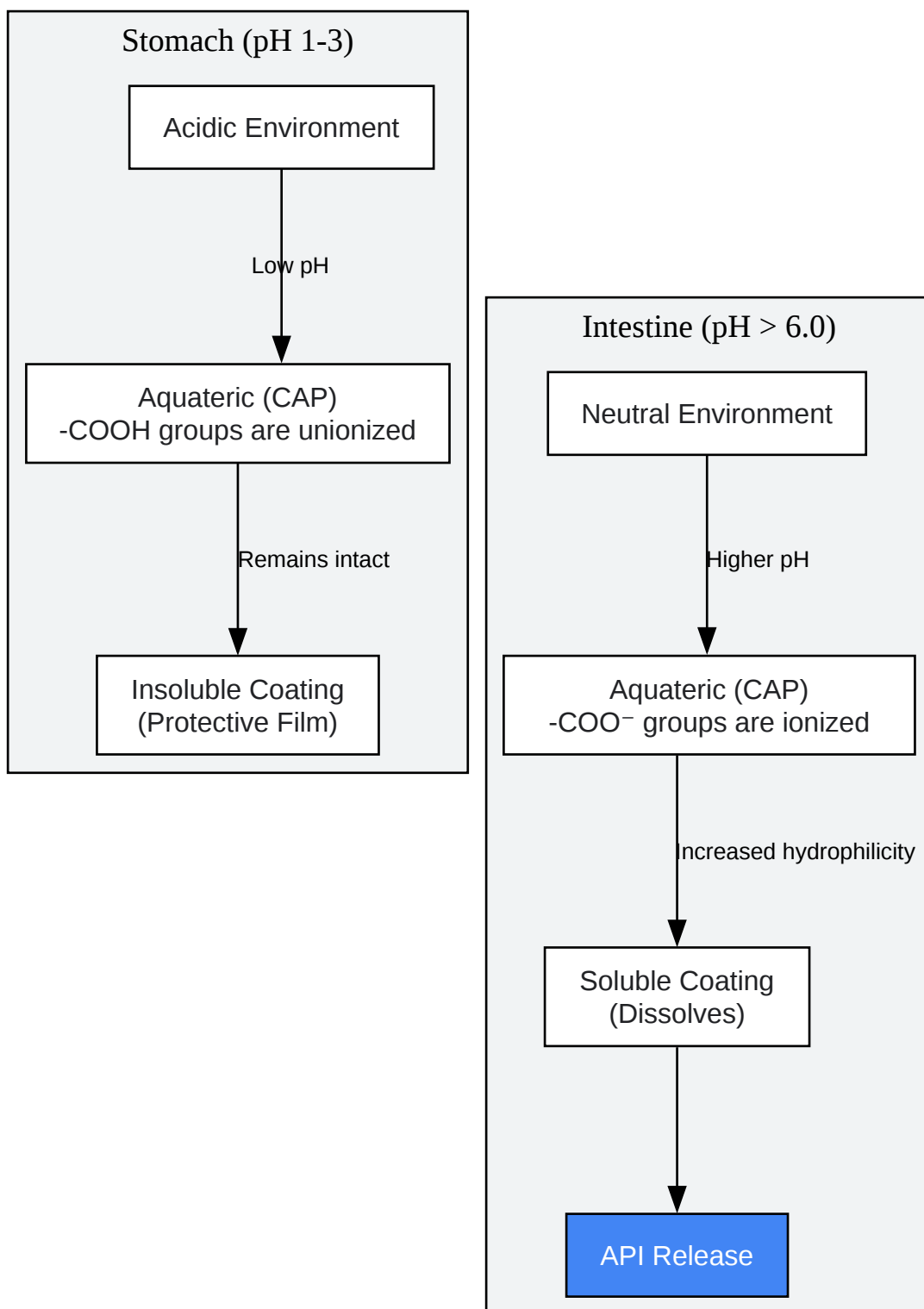
- USP Dissolution Apparatus 1 (Baskets) or 2 (Paddles)
- Enteric-coated tablets or capsules
- 0.1 N Hydrochloric Acid (HCl) solution (pH 1.2)
- Phosphate buffer solution (pH 6.8)
- UV-Vis Spectrophotometer or HPLC system

Protocol:

- Acid Stage (Gastric Simulation):
 1. Place 900 mL of 0.1 N HCl into each dissolution vessel and equilibrate to $37 \pm 0.5^{\circ}\text{C}$.
 2. Place one coated tablet/capsule in each vessel.
 3. Operate the apparatus at a specified speed (e.g., 100 rpm for baskets, 50 rpm for paddles) for 2 hours.
 4. At the end of the 2-hour period, withdraw a sample of the dissolution medium and analyze for drug release. The amount of drug released should be minimal (typically less than 10%).
- Buffer Stage (Intestinal Simulation):
 1. Carefully remove the dosage forms from the acid medium.
 2. Transfer each dosage form to a dissolution vessel containing 900 mL of phosphate buffer (pH 6.8), pre-warmed to $37 \pm 0.5^{\circ}\text{C}$.
 3. Continue the dissolution test for a specified period (e.g., 45-60 minutes).
 4. Withdraw samples at predetermined time intervals and analyze for drug content.
 5. The drug release in the buffer stage should meet the specified acceptance criteria (e.g., not less than 80% of the labeled amount).[\[13\]](#)

Visualizations

The following diagrams illustrate key aspects of the **Aquateric®** polymer's mechanism and evaluation.



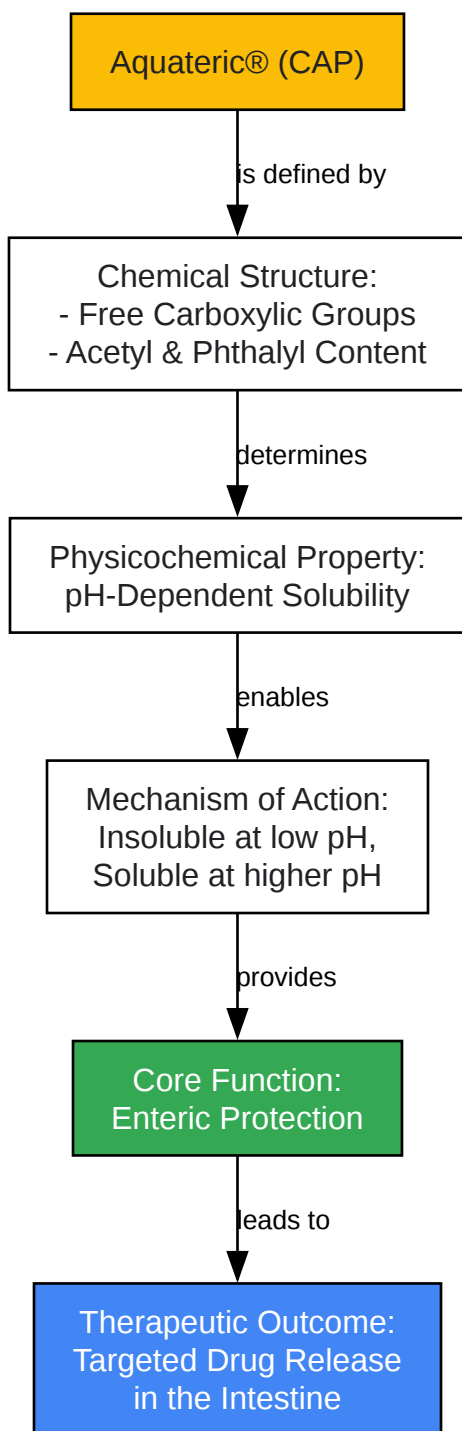
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Caption: pH-dependent solubility mechanism of **Aquateric®**.



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Caption: Experimental workflow for evaluating enteric coatings.



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Caption: Logical relationship of **Aquateric®** properties.

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